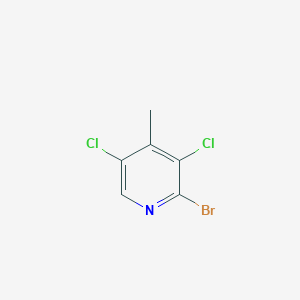

2-Bromo-3,5-dichloro-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-dichloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c1-3-4(8)2-10-6(7)5(3)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDVAOYSLNZHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505003 | |

| Record name | 2-Bromo-3,5-dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344324-94-3 | |

| Record name | 2-Bromo-3,5-dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 2-Bromo-3,5-dichloro-4-methylpyridine

The following technical guide details the synthesis of 2-Bromo-3,5-dichloro-4-methylpyridine (CAS: 344324-94-3).

Executive Summary

This compound is a highly functionalized pyridine scaffold used primarily as an intermediate in the development of kinase inhibitors (pharmaceuticals) and pyridine-based agrochemicals. Its structure features a unique substitution pattern where the electron-rich methyl group at the 4-position is flanked by two chlorine atoms, with a reactive bromine at the 2-position serving as a versatile handle for nucleophilic aromatic substitution (

This guide outlines two distinct synthesis pathways:

-

The "Activated Substrate" Route (Recommended): A high-fidelity, regioselective pathway ideal for laboratory and pharmaceutical scale-up, utilizing 2-amino-4-methylpyridine.

-

The "Direct Halogenation" Route (Industrial): A cost-driven, harsh-condition pathway utilizing 4-methylpyridine (4-picoline) and oleum, suitable for bulk manufacturing.

Retrosynthetic Analysis & Pathway Logic

Pathway 1: The "Activated Substrate" Route (via Sandmeyer)

This route leverages the strong ortho/para directing power of the amino group in 2-amino-4-methylpyridine .

-

Logic: The amino group at C2 and the methyl group at C4 both cooperatively direct electrophilic substitution to the C3 and C5 positions. This allows for clean, mild dichlorination. The amino group is subsequently converted to a bromine via a Sandmeyer-type reaction.[1]

-

Advantages: High regioselectivity, milder conditions, avoids isomer separation.

-

Disadvantages: Higher starting material cost compared to 4-picoline.

Pathway 2: The "Direct Halogenation" Route

This route forces halogenation onto the deactivated pyridine ring using fuming sulfuric acid (oleum) and high temperatures.

-

Logic: The 4-methyl group provides just enough activation to allow electrophilic attack at the C3 and C5 positions (ortho to the methyl). The final bromination at C2 is achieved under forcing conditions, likely proceeding via an addition-elimination mechanism or extreme electrophilic substitution.

-

Advantages: Low raw material cost (4-picoline).

-

Disadvantages: Hazardous reagents (Oleum,

gas), poor atom economy, potential for over-halogenation.

Visualized Pathways (Graphviz)

Caption: Comparison of the regioselective Sandmeyer route (Green) vs. the industrial direct halogenation route (Red).

Detailed Experimental Protocols

Pathway 1: The "Activated Substrate" Route (Preferred)

Step 1: Synthesis of 2-Amino-3,5-dichloro-4-methylpyridine

This step utilizes N-Chlorosuccinimide (NCS) for controlled chlorination, avoiding the handling of chlorine gas.

-

Reagents: 2-Amino-4-methylpyridine (1.0 eq), NCS (2.2 eq), Acetonitrile (ACN).

-

Procedure:

-

Dissolve 2-amino-4-methylpyridine in acetonitrile (0.5 M concentration).

-

Cool the solution to 0–5°C in an ice bath.

-

Add NCS portion-wise over 30 minutes to maintain temperature.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.

-

Work-up: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over

and concentrate. -

Purification: Recrystallize from ethanol or purify via silica gel chromatography if necessary.

-

Yield: Typically 85–95%.

-

Step 2: Sandmeyer Conversion to this compound

This modified Sandmeyer protocol uses in situ generation of diazonium salts in the presence of excess bromide.

-

Reagents: 2-Amino-3,5-dichloro-4-methylpyridine (1.0 eq), 48% HBr (aq), Bromine (

, 3.0 eq), Sodium Nitrite ( -

Procedure:

-

Charge a reactor with 2-amino-3,5-dichloro-4-methylpyridine and 48% HBr (10–15 volumes).

-

Cool the mixture to -10°C to -5°C (salt/ice bath).

-

Add Bromine (

) dropwise slowly, maintaining temperature below 0°C. Caution: Exothermic. -

Dissolve

in minimal water. Add this solution dropwise to the reaction mixture sub-surface if possible, maintaining temperature below 0°C. -

Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Neutralization: Pour the reaction mixture onto crushed ice. Neutralize carefully with 50% NaOH solution to pH ~9–10. Note: Ensure temperature stays low during neutralization to prevent degradation.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Combine organics, dry over

, and concentrate. -

Yield: 60–75%.

-

Pathway 2: The "Direct Halogenation" Route (Industrial)

This route is described in industrial patents and supplier technical notes (e.g., Benchchem). It requires specialized equipment for handling oleum and halogen gases.

Step 1: Dichlorination

-

Reagents: 4-Methylpyridine, Chlorine gas (

), Fuming Sulfuric Acid (Oleum).[1] -

Conditions: The substrate is dissolved in oleum.

gas is bubbled through the mixture starting at 0°C and gradually raising to room temperature (or mild heat) for 2–3 hours.[1] -

Mechanism: The 4-methyl group activates the 3,5-positions sufficiently to overcome the deactivating effect of the protonated pyridine nitrogen in the superacidic medium.

Step 2: Bromination[1]

-

Reagents: 3,5-Dichloro-4-methylpyridine (Intermediate), Bromine (

), Oleum. -

Conditions: Bromine is added to the reaction mixture (often without isolation of the intermediate in a one-pot industrial process) at 0°C, followed by heating to reflux (or high temperature compatible with the solvent system) for ~2 hours.

-

Critical Control: The addition of bromine must be slow to prevent poly-halogenation or tar formation.[1] The 2-position is functionalized likely due to the blocking of all other positions and the harsh forcing conditions.

Analytical Data Specifications

| Property | Specification |

| CAS Number | 344324-94-3 |

| Molecular Formula | |

| Molecular Weight | 240.91 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 45–50°C (approximate, varies by purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key NMR Signals |

Note: The C6 proton is the only aromatic proton remaining. Its shift is diagnostic.

Safety & Handling

-

Oleum/Fuming H2SO4: Extremely corrosive and water-reactive. Requires full PPE (face shield, chemically resistant suit) and dry quenching protocols.

-

Bromine/Chlorine: Highly toxic inhalation hazards. All reactions must be performed in a high-efficiency fume hood with a scrubber system.

-

Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16218967, this compound. Retrieved from [Link]

-

European Patent Office. (2003). Process for the preparation of 3,5-dichloropyridine derivatives (EP1206453B1). Retrieved from [Link][3][4][5]

Sources

- 1. This compound | 344324-94-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

"2-Bromo-3,5-dichloro-4-methylpyridine" chemical properties

An In-Depth Technical Guide to 2-Bromo-3,5-dichloro-4-methylpyridine: Synthesis, Reactivity, and Applications

Abstract

This compound is a strategically important heterocyclic building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and two chlorine atoms flanking a methyl group, provides multiple sites for selective chemical modification. This guide offers a comprehensive overview of its chemical properties, established synthetic routes, and diverse reactivity, with a particular focus on its application in transition metal-catalyzed cross-coupling reactions. Authored for researchers, chemists, and professionals in drug discovery and materials science, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Physicochemical and Spectroscopic Profile

The precise arrangement of substituents on the pyridine ring dictates the compound's physical characteristics and reactivity. The electron-withdrawing nature of the halogen atoms makes the pyridine ring electron-deficient, influencing its behavior in various chemical transformations.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 172841-01-3 | [1] |

| Molecular Formula | C₆H₄BrCl₂N | [2] |

| Molecular Weight | 244.91 g/mol | [2] |

| Appearance | White to off-white or light yellow crystalline solid | [3] |

| Melting Point | 65-69 °C | [3] |

| Boiling Point | ~241.8 °C (Predicted) | [4] |

| Density | ~1.62 g/cm³ (Predicted) | [4] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound.[1]

-

¹H NMR Spectroscopy : The proton NMR spectrum is characteristically simple. It displays a singlet for the lone aromatic proton at the 6-position, typically found downfield due to the deshielding effect of the adjacent nitrogen and halogen atoms.[1] A second singlet appears upfield, corresponding to the three protons of the methyl group at the 4-position.[1]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides a complete map of the carbon framework, confirming the substitution pattern on the pyridine ring.[1]

-

Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight and isotopic pattern, which is distinctive due to the presence of one bromine and two chlorine atoms.[1]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via a sequential halogenation strategy starting from the readily available 4-methylpyridine (4-picoline).[1] This multi-step process requires careful control of reaction conditions to ensure regioselectivity and achieve good yields.

Established Synthetic Protocol

The most common laboratory-scale synthesis involves a two-step halogenation process.[1]

Step 1: Dichlorination of 4-Methylpyridine The first step is the chlorination of 4-methylpyridine at the 3- and 5-positions. The methyl group at C4 directs the electrophilic chlorination to these positions.

-

Reaction Setup : 4-Methylpyridine is dissolved in fuming sulfuric acid in a reaction vessel equipped for temperature control.

-

Chlorination : The solution is cooled to 0°C. Chlorine gas (Cl₂) is then bubbled through the mixture.

-

Reaction Control : The temperature is carefully maintained, starting at 0°C and gradually allowed to warm to room temperature over 2-3 hours to yield the 3,5-dichloro-4-methylpyridine intermediate.[1]

Step 2: Regioselective Bromination The second step introduces the bromine atom specifically at the 2-position.

-

Reaction Setup : The 3,5-dichloro-4-methylpyridine intermediate is reacted with bromine (Br₂) in fuming sulfuric acid.[1]

-

Bromination : The reaction is conducted at 0°C under reflux for approximately 2 hours.[1] The controlled, slow addition of bromine is critical to prevent over-bromination and the formation of byproducts.[1]

-

Workup and Purification : Following the reaction, a standard aqueous workup is performed to neutralize the acid and extract the product. The crude product is then purified, typically by column chromatography or recrystallization, to yield this compound with typical yields in the 50-60% range for the two steps.[1]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its halogen substituents. The C-Br bond at the 2-position is significantly more reactive than the C-Cl bonds at the 3- and 5-positions in transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, making it a valuable tool for constructing complex molecular architectures.[1]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this reaction, the bromine atom at the 2-position is selectively replaced by an aryl, heteroaryl, or vinyl group from an organoboron reagent (e.g., a boronic acid or ester).[1] This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.[1]

-

Causality of Reaction Components :

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) : The palladium catalyst is the heart of the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps.

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) : The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.[5]

-

Solvent (e.g., Dioxane/Water, Toluene) : The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction.

-

Sources

Technical Whitepaper: Strategic Utilization of 2-Bromo-3,5-dichloro-4-methylpyridine

CAS Number: 344324-94-3 Formula: C₆H₄BrCl₂N Molecular Weight: 240.91 g/mol

Executive Summary: The "Privileged" Halogenated Scaffold

In the landscape of modern medicinal chemistry, 2-Bromo-3,5-dichloro-4-methylpyridine represents a high-value "privileged scaffold." Unlike simple halopyridines, this tetra-substituted ring offers a unique tripartite value proposition for drug discovery:

-

Orthogonal Reactivity: The C2-Bromine atom provides a highly reactive handle for cross-coupling or nucleophilic substitution, distinct from the sterically hindered and electronically deactivated C3/C5-Chlorine atoms.

-

Metabolic Blockade: The 3,5-dichloro substitution pattern effectively blocks the most common sites of oxidative metabolism (CYP450-mediated oxidation) on the pyridine ring, significantly extending the half-life of derived pharmacophores.

-

Lipophilic Modulation: The halogen array increases the logP, facilitating membrane permeability, while the electron-withdrawing nature of the ring modulates the pKa of the pyridine nitrogen, reducing non-specific protein binding often associated with basic amines.

This guide outlines the synthesis, reactivity profile, and handling protocols for researchers utilizing this compound as a building block for kinase inhibitors, GPCR antagonists (e.g., P2X7, CRTH2), and agrochemicals.

Structural Analysis & Electronic Properties

The reactivity of CAS 344324-94-3 is dictated by the interplay between the pyridine nitrogen and the halogen substituents.

-

C2-Position (The Gateway): The inductive effect of the ring nitrogen, combined with the electron-withdrawing effects of the C3-Cl and C5-Cl atoms, makes the C2-carbon highly electrophilic. This activates the C2-Br bond for facile

reactions and oxidative addition with transition metals (Pd, Ni). -

C3/C5-Positions (The Shield): The chlorine atoms at these positions are relatively inert to standard coupling conditions compared to the bromine at C2. They serve primarily as steric shields and metabolic blockers.

-

C4-Methyl Group: While generally stable, the benzylic protons are deactivated by the flanking chlorines, making radical bromination less likely than in simple picolines, but oxidation to the carboxylic acid remains a viable late-stage transformation.

Visualization: Electronic Activation & Reactivity Map

Figure 1: Reactivity profile highlighting the regioselective dominance of the C2-position.

Synthetic Methodology: The Sequential Halogenation Protocol[1]

While various routes exist, the most robust industrial and laboratory-scale method involves the sequential halogenation of 4-methylpyridine (4-picoline). This route avoids the use of unstable diazonium intermediates often required in alternative amino-pyridine routes.

Workflow Diagram

Figure 2: Step-wise synthesis via electrophilic aromatic substitution.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dichloro-4-methylpyridine

-

Reagents: 4-Methylpyridine (1.0 eq), Chlorine gas (

), Fuming Sulfuric Acid (Oleum). -

Procedure: Charge a reactor with fuming sulfuric acid and cool to 0°C. Slowly add 4-methylpyridine, maintaining temperature <10°C (exothermic).

-

Chlorination: Introduce

gas slowly while allowing the mixture to warm to room temperature. Stir for 2–3 hours. -

Workup: Pour onto crushed ice. Neutralize with NaOH (aq) to pH 8–9. Extract with Dichloromethane (DCM). Dry over

and concentrate.

Step 2: Bromination to this compound Critical Note: This step relies on the activating nature of the pyridine nitrogen to direct bromine to the ortho (C2) position.

-

Reagents: 3,5-Dichloro-4-methylpyridine (Intermediate), Bromine (

), Fuming -

Procedure: Dissolve the intermediate in fuming sulfuric acid.

-

Reaction: Heat the mixture to reflux (approx. 80–100°C depending on acid concentration). Add

dropwise over 2 hours.-

Why Slow Addition? To prevent over-bromination or radical bromination of the methyl group.

-

-

Quench: Cool to 0°C. Pour onto ice water.

-

Purification: Neutralize and extract with Ethyl Acetate. The crude product can be recrystallized from Ethanol/Water or purified via silica gel chromatography (Hexanes/EtOAc 95:5) to yield the white/off-white solid.

Reactivity Matrix & Application Data

The following table summarizes the performance of CAS 344324-94-3 in standard medicinal chemistry transformations.

| Reaction Type | Reagents / Conditions | Regioselectivity | Yield Potential | Notes |

| Suzuki Coupling | C2-Br (Exclusive) | 85–95% | Steric bulk at C3-Cl requires efficient ligands (e.g., SPhos, XPhos) for hindered boronic acids. | |

| Primary Amine, DIPEA, DMSO, 100°C | C2-Br (Exclusive) | 70–90% | Highly efficient due to electron-deficient ring. No catalyst required. | |

| Buchwald-Hartwig | Pd(OAc)2, BINAP, NaOtBu, Toluene | C2-Br | 60–80% | Used for weaker nucleophiles (anilines) where |

| Li-Hal Exchange | n-BuLi, THF, -78°C | C2-Li | Moderate | Quench with electrophiles (DMF, |

Safety & Handling Guidelines

Hazard Classification (GHS):

-

Acute Toxicity: Oral/Dermal/Inhalation (Category 4).

-

Irritation: Skin Corrosion/Irritation (Category 2), Serious Eye Damage (Category 2A).

-

Target Organ: Respiratory Irritation (STOT SE 3).

Storage Protocols:

-

Atmosphere: Store under inert gas (Nitrogen/Argon). The C-Br bond is light-sensitive over long periods; amber vials are mandatory.

-

Temperature: Refrigeration (2–8°C) is recommended to prevent slow hydrolysis or discoloration.

Self-Validating Safety Check: Before scaling up any reaction involving this compound, perform a TLC check (Hexane:EtOAc 8:2). The starting material (2-Br) should be distinct from the hydrolyzed 2-pyridone byproduct, which appears as a highly polar streak near the baseline.

References

-

BenchChem. Synthesis and Reaction Profile of this compound. Retrieved from .

-

PubChem. Compound Summary: 2-Bromo-3,5-dichloropyridine (Analogous Reactivity Data). National Library of Medicine. Retrieved from .

-

Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine and related halogenated intermediates. US Patent 6,399,781.[2] Retrieved from .

-

Royal Society of Chemistry. Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines. (Demonstrating Li-Hal exchange protocols). Retrieved from .

-

Sigma-Aldrich. Product Specification: this compound.[1] Retrieved from .

Sources

Spectroscopic data of "2-Bromo-3,5-dichloro-4-methylpyridine"

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-3,5-dichloro-4-methylpyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a key halogenated pyridine derivative. For researchers, scientists, and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of such intermediates is paramount. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It offers not just the data, but also the underlying principles, detailed experimental protocols, and interpretative logic required for confident characterization. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted pyridine that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of its substituents—a bromine atom, two chlorine atoms, and a methyl group—dictates its reactivity and potential for forming targeted molecular architectures.

Given its role as a critical intermediate, verifying the identity, purity, and precise structure of this compound is non-negotiable. Spectroscopic techniques are the cornerstone of this verification process.[1] Each method provides a unique piece of the structural puzzle:

-

NMR Spectroscopy maps the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry provides the exact molecular weight and elemental composition.

-

Infrared Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

This guide synthesizes the expected outcomes from these analyses to provide a complete spectroscopic profile of the target molecule.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Caption: Molecular structure with atom numbering for NMR assignments.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄BrCl₂N | N/A |

| Molecular Weight | 240.92 g/mol | N/A |

| CAS Number | 344324-94-3 | [1] |

| Appearance | Expected to be a solid at room temperature | N/A |

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is a primary technique for confirming the substitution pattern on the pyridine ring.[1] It provides information on the number of different proton environments, their electronic surroundings, and their proximity to other protons.

Predicted ¹H NMR Data

For this compound, the ¹H NMR spectrum is expected to be remarkably simple, providing a clear and definitive fingerprint.

-

Aromatic Region: Due to the substitution pattern, only one proton remains on the pyridine ring, located at the C6 position. With no adjacent protons, this signal will appear as a sharp singlet.[1] Its chemical shift will be downfield due to the deshielding effects of the electronegative nitrogen atom and halogen substituents.

-

Aliphatic Region: The methyl group at the C4 position contains three equivalent protons. These protons are also isolated from other protons, resulting in a singlet.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.2 - 8.5 | Singlet | 1H | H-6 | Deshielded by adjacent nitrogen and ring currents. No adjacent protons for coupling. |

| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. No adjacent protons for coupling. |

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its good solubilizing power and minimal spectral overlap.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz for good signal dispersion.

-

Tune and shim the instrument to optimize magnetic field homogeneity. The causality here is that a homogeneous field leads to sharper signals and better resolution.

-

-

Data Acquisition:

-

Acquire the spectrum at a standard probe temperature (e.g., 25 °C).

-

Set an appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Apply a 90° pulse and acquire the Free Induction Decay (FID) for a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the averaged FID.

-

Phase-correct the resulting spectrum to ensure all peaks are in positive, absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratio of protons.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment, complementing the ¹H NMR data.

Predicted ¹³C NMR Data

Based on the molecule's structure, six distinct carbon signals are expected, as there are no elements of symmetry that would make any of the ring carbons equivalent.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 150 - 155 | C-6 | Carbon adjacent to nitrogen, expected to be significantly deshielded. |

| ~ 145 - 150 | C-2 | Attached to bromine and adjacent to nitrogen, highly deshielded. |

| ~ 140 - 145 | C-4 | Attached to the methyl group. |

| ~ 130 - 135 | C-3 | Attached to chlorine. |

| ~ 125 - 130 | C-5 | Attached to chlorine. |

| ~ 18 - 22 | -CH₃ | Typical range for an aromatic methyl carbon. |

Note: These are estimated chemical shifts based on typical values for substituted pyridines. Actual values may vary.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Configure the spectrometer for ¹³C detection.

-

Data Acquisition:

-

A wider spectral width is required (e.g., 0-200 ppm).

-

Proton decoupling (e.g., broadband decoupling) is applied. This is a critical step to simplify the spectrum to singlets for each carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).

-

A significantly larger number of scans is required (hundreds to thousands) due to the low sensitivity of the ¹³C nucleus.

-

-

Data Processing: Follow similar steps of Fourier transformation, phasing, and calibration as in ¹H NMR.

Mass Spectrometry: Molecular Weight and Isotopic Signature

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound.[1] For halogenated compounds, MS is particularly powerful as it reveals a characteristic isotopic pattern that serves as a definitive confirmation of the elemental composition.

Predicted Mass Spectrometry Data

The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br with ~50.7% and ~49.3% abundance, respectively) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and ~24.2% abundance, respectively) will result in a complex and highly characteristic molecular ion cluster.

Table 4: Predicted High-Resolution MS (HRMS) Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (for C₆H₅⁷⁹Br³⁵Cl₂N) | 239.8926 |

| [M+H]⁺ (for C₆H₅⁸¹Br³⁵Cl₂N) | 241.8906 |

| [M+H]⁺ (for C₆H₅⁷⁹Br³⁵Cl³⁷ClN) | 241.8897 |

| [M+H]⁺ (for C₆H₅⁸¹Br³⁵Cl³⁷ClN) | 243.8876 |

The most intense peak in the cluster will correspond to the combination of the most abundant isotopes (⁷⁹Br and ³⁵Cl). The entire cluster provides a high-confidence "fingerprint" for the molecule's elemental formula.

Experimental Protocol: Mass Spectrometry (ESI-TOF)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The choice of a volatile solvent is crucial for efficient ionization.

-

-

Infusion and Ionization:

-

Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.

-

-

Data Acquisition:

-

Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) detector, to obtain accurate mass measurements. This allows for the determination of the elemental formula.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules. It is excellent for identifying the presence of specific functional groups and confirming the overall structure.

Predicted IR Absorption Bands

Table 5: Predicted Key IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Rationale |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Characteristic of C-H bonds on the pyridine ring. |

| 3000 - 2850 | Aliphatic C-H Stretch | From the methyl (-CH₃) group. |

| 1600 - 1450 | C=C and C=N Ring Stretch | Multiple bands are expected, characteristic of the aromatic pyridine core. |

| 1470 - 1430 | Asymmetric C-H Bend | From the methyl group. |

| 1390 - 1370 | Symmetric C-H Bend | From the methyl group. |

| 850 - 750 | C-Cl Stretch | Strong absorption typical for chloro-aromatic compounds. |

| 700 - 600 | C-Br Stretch | Characteristic absorption for bromo-aromatic compounds. |

Experimental Protocol: FT-IR (KBr Pellet Method)

This is a standard and reliable method for analyzing solid samples.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the this compound sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar.[2] The KBr must be dry to prevent a broad O-H band from obscuring the spectrum.

-

The goal is to create a fine, homogeneous mixture.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press and apply high pressure (several tons) to form a thin, transparent or translucent pellet. Transparency is key to allowing the IR beam to pass through.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

First, record a background spectrum of the empty sample compartment. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental contributions.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

-

Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Integrated Spectroscopic Analysis Workflow

The power of these techniques is fully realized when they are used in concert. The following workflow ensures a comprehensive and unambiguous structural elucidation.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The structural characterization of this compound is straightforwardly achieved through a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The predicted ¹H NMR spectrum offers a simple and diagnostic pattern with two singlets. High-resolution mass spectrometry provides definitive proof of the elemental composition through its unique and complex isotopic cluster. Finally, IR spectroscopy confirms the presence of the aromatic ring and alkyl group while indicating the carbon-halogen bonds. By following the detailed protocols and interpretative logic presented in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

Sources

An In-depth Technical Guide to 2-Bromo-3,5-dichloro-4-methylpyridine: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-3,5-dichloro-4-methylpyridine, a highly functionalized heterocyclic building block. With its unique substitution pattern, this compound offers a versatile platform for the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research. We will delve into its chemical identity, synthesis, reactivity, and applications, providing practical insights and detailed protocols to empower researchers in their synthetic endeavors.

Molecular Structure and Chemical Identity

This compound is a polyhalogenated derivative of 4-methylpyridine (also known as γ-picoline).[1] The strategic placement of a bromine atom at the 2-position and chlorine atoms at the 3- and 5-positions, along with a methyl group at the 4-position, imparts a distinct reactivity profile to the pyridine ring.[1] The presence of multiple halogen atoms with differential reactivity allows for selective and sequential chemical transformations, making it a valuable intermediate in multi-step synthetic routes.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 344324-94-3 |

| Molecular Formula | C₆H₄BrCl₂N |

| Molecular Weight | 240.91 g/mol |

| Physical State | Solid |

| InChI Key | HLDVAOYSLNZHFD-UHFFFAOYSA-N |

It is important to note that while some sources predict a boiling point of approximately 241.8±35.0 °C and a pKa of 0.38±0.10, experimental verification of these values is recommended for precise applications.[2] The compound is generally soluble in common organic solvents like dichloromethane and chloroform, but exhibits low solubility in water, a characteristic typical of halogenated pyridine derivatives.[3]

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through a sequential halogenation of 4-methylpyridine.[1] This two-step process is a classic example of electrophilic aromatic substitution on a pyridine ring, where the directing effects of the substituents play a crucial role in determining the regioselectivity of the halogenation.

Synthetic Pathway

The established synthetic route involves an initial dichlorination of 4-methylpyridine, followed by a regioselective bromination of the resulting intermediate.[1]

Caption: Synthetic route to this compound.

Reaction Mechanisms and Causality

Step 1: Dichlorination of 4-Methylpyridine

The first step involves the chlorination of 4-methylpyridine at the 3- and 5-positions. The methyl group at the 4-position is an activating group and directs electrophilic substitution to the ortho positions (3- and 5-). The reaction is typically carried out in fuming sulfuric acid, which protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack but still allowing for substitution under forcing conditions. The controlled temperature, starting at 0°C and gradually rising to room temperature, is crucial to manage the exothermicity of the reaction and prevent over-chlorination or side product formation.[1]

Step 2: Regioselective Bromination

The intermediate, 3,5-dichloro-4-methylpyridine, is then subjected to bromination. The bromine atom is selectively introduced at the 2-position. This regioselectivity is governed by the electronic and steric environment of the substituted pyridine ring. The positions adjacent to the nitrogen are generally the most electron-deficient in a protonated pyridine ring; however, the presence of the existing chloro and methyl groups directs the incoming electrophile. The reaction is conducted at a low temperature (0°C) under reflux with controlled addition of bromine to prevent potential di-bromination byproducts.[1] The overall yield for this two-step process is typically in the range of 50-60%.[1]

Structural Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis. A combination of spectroscopic techniques is employed to characterize this compound.

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR Spectroscopy | A singlet is expected for the lone aromatic proton at the 6-position due to the absence of adjacent protons for spin-spin splitting. A singlet for the methyl group is anticipated around 2.3 ppm.[1] |

| ¹³C NMR Spectroscopy | The spectrum would show six distinct carbon signals corresponding to the unique carbon environments in the molecule. The chemical shifts would be influenced by the electronegativity of the attached halogen atoms. |

| Mass Spectrometry (HRMS) | A molecular ion peak at m/z 240.91 is consistent with the molecular formula C₆H₄BrCl₂N. The characteristic isotopic pattern resulting from the presence of one bromine and two chlorine atoms provides definitive confirmation of the elemental composition.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Br and C-Cl stretching vibrations. |

Applications in Synthetic Chemistry

The synthetic utility of this compound lies in its capacity to serve as a versatile scaffold for the construction of more complex molecules, particularly in the development of new therapeutic agents and agrochemicals.[1][5] The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions.

Cross-Coupling Reactions

The bromine atom at the 2-position is particularly amenable to participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of new carbon-carbon bonds.[1] This enables the introduction of a wide range of aryl and heteroaryl substituents.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

This reactivity makes this compound a key intermediate in the synthesis of biaryl compounds, which are prevalent structural motifs in many biologically active molecules.

Intermediate in Drug and Agrochemical Synthesis

Halogenated pyridines are crucial intermediates in the pharmaceutical and agrochemical industries.[1] For instance, 2-Bromo-3,5-dichloropyridine is used in the development of pesticides, including herbicides and insecticides.[5] While specific examples detailing the use of this compound in the synthesis of commercialized products are often proprietary, its structural similarity to other key intermediates suggests its potential in the synthesis of novel kinase inhibitors and other therapeutic agents.[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis and purification of this compound. Researchers should adapt these procedures based on the specific equipment and safety protocols of their laboratory.

Synthesis of this compound

Step 1: Synthesis of 3,5-Dichloro-4-methylpyridine

-

In a reaction vessel equipped with a stirrer, gas inlet, and a cooling bath, place 4-methylpyridine in fuming sulfuric acid.

-

Cool the mixture to 0°C.

-

Slowly bubble chlorine gas through the solution while maintaining the temperature.

-

After the addition of chlorine is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) while keeping the mixture cool.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,5-dichloro-4-methylpyridine.

Step 2: Synthesis of this compound

-

Dissolve the crude 3,5-dichloro-4-methylpyridine in fuming sulfuric acid in a reaction vessel equipped with a stirrer, dropping funnel, and a cooling bath.

-

Cool the mixture to 0°C.

-

Slowly add bromine dropwise to the cooled solution.

-

After the addition is complete, allow the mixture to reflux at 0°C for approximately 2 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a base and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

Purification

Purification of the crude this compound is typically achieved by column chromatography on silica gel.

-

Prepare a silica gel column using a suitable solvent system. A gradient of hexane and ethyl acetate is often effective for separating halogenated pyridines.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Safety and Handling

As a polyhalogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related compounds like 2-bromo-3,5-dichloropyridine are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Similar precautions should be taken when handling this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern allows for selective functionalization, making it an important intermediate in the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. This guide provides a solid foundation for researchers to explore the full potential of this powerful synthetic tool.

References

Sources

- 1. This compound | 344324-94-3 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloro-3,5-dibromo-4-methylpyridine | Chemical Properties, Applications & Safety Data | Trusted China Manufacturer [pipzine-chem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 7. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

The Synthesis of 2-Bromo-3,5-dichloro-4-methylpyridine: A Technical Guide to Core Starting Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-3,5-dichloro-4-methylpyridine

This compound is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive bromine atom and two chlorine atoms on a pyridine core, makes it a versatile intermediate for the synthesis of complex molecular architectures. The distinct electronic and steric environment created by the methyl group and the three halogen atoms directs the course of chemical reactions, offering a strategic advantage in the design of novel bioactive molecules. This guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, with a focus on the selection and rationale behind the choice of starting materials.

Core Synthetic Strategies: A Tale of Two Precursors

The synthesis of this compound predominantly proceeds via two strategic pathways, each distinguished by its primary starting material. The choice between these routes often hinges on factors such as the availability and cost of the precursors, overall yield, and the ease of handling the required reagents and intermediates. The two principal starting materials that will be discussed in detail are:

-

2-Amino-4-methylpyridine: A readily available and cost-effective starting material that undergoes a series of transformations including diazotization, bromination, and subsequent chlorination.

-

3,5-Dichloro-4-methylpyridine: A precursor that is closer in structure to the final product, requiring a regioselective bromination at the 2-position.

This guide will delve into the intricacies of each synthetic route, providing a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Route 1: Synthesis from 2-Amino-4-methylpyridine

This synthetic approach is a classic example of building complexity on a simple, readily available scaffold. The overall strategy involves the initial introduction of the bromine atom via a Sandmeyer-type reaction, followed by the introduction of the two chlorine atoms.

Causality Behind Experimental Choices

The choice of 2-amino-4-methylpyridine as a starting material is primarily driven by its commercial availability and the well-established chemistry of the amino group on the pyridine ring. The amino group serves as a versatile handle for the introduction of a halogen via a diazonium salt intermediate.

Synthetic Pathway Overview

The synthesis from 2-amino-4-methylpyridine can be dissected into two key stages:

-

Stage 1: Diazotization and Bromination (Sandmeyer Reaction) to yield 2-bromo-4-methylpyridine.

-

Stage 2: Dichlorination of 2-bromo-4-methylpyridine to afford the final product, this compound.

Caption: Synthetic workflow starting from 2-Amino-4-methylpyridine.

Detailed Experimental Protocol: Stage 1 - Synthesis of 2-Bromo-4-methylpyridine

This protocol is based on the well-established Sandmeyer reaction.

Materials:

-

2-Amino-4-methylpyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, a solution of 2-amino-4-methylpyridine in 48% hydrobromic acid is prepared and cooled to below 0°C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5°C. This step results in the formation of the diazonium salt.

-

In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.

-

The cold diazonium salt solution is then added slowly to the copper(I) bromide solution. Vigorous nitrogen evolution is observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt.

-

The reaction mixture is cooled and then neutralized with a sodium hydroxide solution.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-bromo-4-methylpyridine.

-

The crude product can be purified by vacuum distillation.

Detailed Experimental Protocol: Stage 2 - Dichlorination of 2-Bromo-4-methylpyridine

The dichlorination of 2-bromo-4-methylpyridine at the 3 and 5 positions is a crucial step that requires careful control of reaction conditions to achieve the desired regioselectivity.

Materials:

-

2-Bromo-4-methylpyridine

-

Chlorinating agent (e.g., Chlorine gas (Cl₂), Sulfuryl chloride (SO₂Cl₂))

-

A suitable solvent (e.g., Dichloromethane, Chloroform)

-

Lewis acid catalyst (optional, e.g., FeCl₃, AlCl₃)

Procedure (Illustrative using SO₂Cl₂):

-

2-Bromo-4-methylpyridine is dissolved in a suitable chlorinated solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Sulfuryl chloride is added dropwise to the solution at room temperature. The reaction is often exothermic and may require cooling.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by GC-MS or TLC).

-

The reaction mixture is cooled to room temperature and slowly quenched with water or a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Route 2: Synthesis from 3,5-Dichloro-4-methylpyridine

This synthetic route offers a more direct approach as the two chlorine atoms are already in their desired positions. The key transformation is the regioselective introduction of a bromine atom at the 2-position.

Causality Behind Experimental Choices

The primary advantage of starting with 3,5-dichloro-4-methylpyridine is the reduced number of synthetic steps. However, the synthesis of the starting material itself and the regioselectivity of the subsequent bromination are critical considerations. This route is often favored when 3,5-dichloro-4-methylpyridine is readily available.

Synthetic Pathway Overview

The synthesis from 3,5-dichloro-4-methylpyridine involves a single key step:

-

Regioselective Bromination at the 2-position to yield this compound.[1]

Caption: Synthetic workflow starting from 3,5-Dichloro-4-methylpyridine.

Detailed Experimental Protocol: Regioselective Bromination

Achieving high regioselectivity in the bromination of 3,5-dichloro-4-methylpyridine is paramount. The electron-withdrawing nature of the chlorine atoms deactivates the pyridine ring, but the 2- and 6-positions are still the most susceptible to electrophilic attack.

Materials:

-

3,5-Dichloro-4-methylpyridine

-

Brominating agent (e.g., Bromine (Br₂), N-Bromosuccinimide (NBS))

-

A suitable solvent (e.g., Sulfuric acid, Acetic acid)

-

Lewis acid catalyst (optional, e.g., Iron powder, FeBr₃)

Procedure (Illustrative using Br₂):

-

3,5-Dichloro-4-methylpyridine is dissolved in a suitable solvent such as concentrated sulfuric acid in a reaction vessel.

-

Bromine is added dropwise to the solution at a controlled temperature.

-

The reaction mixture is then heated for a specified period to drive the reaction to completion.

-

After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base such as sodium hydroxide or sodium carbonate.

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography. The typical yields for this two-step process are in the range of 50-60%.[1]

Comparative Analysis of Synthetic Routes

| Feature | Route 1: from 2-Amino-4-methylpyridine | Route 2: from 3,5-Dichloro-4-methylpyridine |

| Starting Material Availability | Readily available and relatively inexpensive. | May be less readily available and more expensive. |

| Number of Steps | Generally two main steps. | Generally one main step. |

| Key Reactions | Sandmeyer reaction, Electrophilic chlorination. | Electrophilic bromination. |

| Potential Challenges | Handling of diazonium salts (potentially explosive), control of regioselectivity during chlorination. | Achieving high regioselectivity in the bromination step, synthesis of the starting material. |

| Overall Yield | Can be variable depending on the efficiency of both steps. | Reported to be in the range of 50-60% for a two-step process (including starting material synthesis).[1] |

Mechanistic Insights: The Chemistry of Pyridine Halogenation

The halogenation of the pyridine ring is a classic example of electrophilic aromatic substitution. However, the pyridine ring is electron-deficient compared to benzene due to the electron-withdrawing nature of the nitrogen atom. This makes electrophilic substitution reactions on pyridine more challenging and generally requires harsher conditions.

The position of substitution is also influenced by the reaction conditions and the substituents already present on the ring. In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack.

-

For Route 1 (Chlorination): The brominated pyridine intermediate is subjected to chlorination. The bromine atom is an ortho-, para-director, but the deactivating effect of the pyridine nitrogen and the existing bromine atom will influence the position of the incoming chlorine atoms. The 3- and 5- positions are targeted.

-

For Route 2 (Bromination): The two chlorine atoms at the 3- and 5- positions are deactivating and meta-directing. This directs the incoming electrophile (bromine) to the 2-, 4-, or 6- positions. The 2-position is often favored due to electronic and steric factors.

Conclusion: A Strategic Choice for Synthesis

The synthesis of this compound can be effectively achieved through two primary routes, each with its own set of advantages and challenges. The choice of starting material is a critical decision that will be influenced by economic considerations, the scale of the synthesis, and the available expertise and equipment.

-

The route starting from 2-amino-4-methylpyridine is a robust and well-understood pathway, leveraging the versatility of the Sandmeyer reaction. It is particularly attractive when the starting material is readily accessible at a low cost.

-

The route commencing with 3,5-dichloro-4-methylpyridine offers a more streamlined approach with fewer synthetic steps. This pathway is ideal when the dichlorinated precursor is available or can be synthesized efficiently.

Ultimately, a thorough evaluation of these factors will enable researchers and drug development professionals to select the optimal synthetic strategy for their specific objectives, paving the way for the efficient and cost-effective production of this valuable chemical intermediate.

References

Sources

"2-Bromo-3,5-dichloro-4-methylpyridine" IUPAC name and synonyms

This guide serves as a technical monograph for 2-Bromo-3,5-dichloro-4-methylpyridine , a highly specialized heterocyclic building block. It is designed for researchers requiring precise data on its synthesis, reactivity, and application in medicinal chemistry and agrochemical development.

compound Identification & Nomenclature

This compound is a poly-halogenated derivative of 4-methylpyridine (4-picoline). Its structural value lies in the orthogonal reactivity of its halogen substituents: the C2-bromine atom is significantly more labile than the C3/C5-chlorine atoms, allowing for highly regioselective functionalization.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2-Bromo-3,5-dichloro-4-picoline; 3,5-Dichloro-2-bromo-4-methylpyridine |

| CAS Registry Number | 344324-94-3 |

| Molecular Formula | C₆H₄BrCl₂N |

| Molecular Weight | 240.91 g/mol |

| SMILES | CC1=C(C(=NC=C1Cl)Br)Cl |

| InChI Key | HLDVAOYSLNZHFD-UHFFFAOYSA-N |

| Appearance | Pale brown to off-white solid |

| Predicted Boiling Point | ~243°C (at 760 mmHg) |

Synthetic Architecture

The synthesis of this compound typically follows a sequential halogenation strategy starting from 4-methylpyridine. This route leverages the electronic directing effects of the methyl group and the pyridine nitrogen.

Synthesis Logic

-

Electrophilic Chlorination: The 4-methyl group activates the C3 and C5 positions. Chlorination occurs here first due to steric and electronic governance.

-

Regioselective Bromination: Once the C3 and C5 positions are blocked, the C2 position becomes the primary site for subsequent halogenation, typically via radical or electrophilic mechanisms depending on the conditions (e.g., use of Lewis acids or phase transfer catalysis).

Reaction Pathway Diagram

The following diagram illustrates the stepwise construction of the core scaffold.

Caption: Sequential halogenation pathway transforming 4-picoline into the target scaffold.

Reactivity Profile & Applications

The utility of this compound in drug discovery stems from its "chemoselective handle." The C2-Br bond is chemically distinct from the C3/C5-Cl bonds.

Primary Reactivity Modes

-

Suzuki-Miyaura Coupling (C2-Selective): The C2-Br bond undergoes oxidative addition with Pd(0) much faster than the C-Cl bonds. This allows for the attachment of aryl or heteroaryl groups to form biaryl scaffolds common in kinase inhibitors.

-

Nucleophilic Aromatic Substitution (S_NAr): The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing chlorines, makes the C2-Br highly susceptible to displacement by amines, alkoxides, or thiols.

Experimental Protocol: C2-Selective Suzuki Coupling

Note: This protocol is a generalized standard for 2-halopyridines and should be optimized for specific substrates.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Coupling Partner: Aryl boronic acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)

-

Base: Na₂CO₃ (2.0 M aq.[1] solution, 3.0 eq)

-

Solvent: 1,4-Dioxane or DME (degassed)

Procedure:

-

Setup: Charge a Schlenk flask with the substrate, boronic acid, and catalyst under an inert atmosphere (Nitrogen/Argon).[1]

-

Solvation: Add the degassed solvent and aqueous base.

-

Reaction: Heat the mixture to 80-100°C. Monitor via TLC/LC-MS. The bromide should be consumed before any significant reaction at the chloride positions occurs.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Reactivity Map

Caption: Divergent synthetic pathways available from the core scaffold.

Safety & Handling (GHS Standards)

This compound is a halogenated pyridine and should be treated as a hazardous chemical.

| Hazard Class | Code | Statement |

| Acute Toxicity | H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or inhaled. |

| Irritation | H315 / H319 | Causes skin irritation and serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

Always manipulate in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place under inert gas (Argon) if storing for extended periods to prevent slow hydrolysis or discoloration.

References

-

Benchchem. (2025).[1][2][3] this compound: Research Context and Scope. Retrieved from

-

PubChem. (2025). Compound Summary: this compound (CID 817090). National Library of Medicine. Retrieved from

-

ChemicalBook. (2025).[2][3] Product Description: 2-Bromo-3,5-dichloropyridine derivatives.[4] Retrieved from

-

Google Patents. (2013). Method for synthesizing 5-Bromo-2,4-dichloropyridine (CN103420903A). (Relevant for analogous halogenation methodologies). Retrieved from

Sources

Physical properties of "2-Bromo-3,5-dichloro-4-methylpyridine"

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3,5-dichloro-4-methylpyridine

Introduction

This compound is a halogenated pyridine derivative of significant interest to researchers and scientists in organic synthesis and medicinal chemistry. As a highly functionalized heterocyclic compound, it serves as a versatile synthetic intermediate for the construction of more complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of three halogen atoms (one bromine and two chlorine) and a methyl group on the pyridine ring creates a unique electronic and steric environment. This distinct substitution pattern governs the compound's reactivity and provides multiple sites for further chemical modification, making it a valuable building block in drug discovery programs.[1]

A thorough understanding of the physical properties of this compound is paramount for its effective use. These properties, ranging from its melting point and solubility to its spectroscopic signature, dictate the conditions required for its handling, storage, reaction setup, and purification. This guide offers a detailed examination of these core physical characteristics, providing field-proven insights and experimental context to support drug development professionals.

Chemical and Molecular Identity

The foundational step in characterizing any chemical compound is to establish its precise molecular identity. The structural details, including molecular formula and weight, are critical for stoichiometric calculations in synthesis and for analytical interpretations.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 344324-94-3[1] |

| Molecular Formula | C₆H₄BrCl₂N |

| Molecular Weight | 240.91 g/mol |

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups is a key determinant of a molecule's physical and chemical behavior. The diagram below illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The macroscopic physical properties of a compound are a direct consequence of its molecular structure and intermolecular forces. These parameters are essential for designing experimental procedures, including reaction solvent selection, purification methods, and storage protocols.

| Property | Value / Observation |

| Appearance | White to off-white solid or powder. |

| Melting Point | Specific experimental data not widely published; expected to be a solid at room temperature based on analogous halogenated pyridines.[2] |

| Boiling Point | Predicted to be high due to halogen content and molecular weight.[2] |

| Solubility | Expected to have low solubility in water due to its hydrophobic nature.[2] Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[2][3] |

Discussion of Properties

-

Solubility Profile: The pyridine nitrogen can act as a hydrogen bond acceptor, but this effect is significantly diminished by the steric hindrance and electron-withdrawing nature of the adjacent halogen atoms. The overall character of the molecule is nonpolar, explaining its low aqueous solubility and good solubility in organic solvents.[2] This property is fundamental for choosing appropriate solvents for chemical reactions and for purification techniques like recrystallization or column chromatography.

Overview of Synthesis

Understanding the synthetic origin of this compound is crucial as it provides insights into potential impurities that may influence its physical properties. The synthesis is typically achieved via a sequential, regioselective halogenation of 4-methylpyridine.[1]

-

Dichlorination: The process begins with the chlorination of 4-methylpyridine using an agent like chlorine gas (Cl₂) in fuming sulfuric acid. The 4-methyl group acts as a director, guiding the chlorination to the 3 and 5 positions of the pyridine ring to yield 3,5-dichloro-4-methylpyridine.[1]

-

Regioselective Bromination: The second step involves the bromination of the 3,5-dichloro-4-methylpyridine intermediate. This reaction is carefully controlled, often using bromine (Br₂) in fuming sulfuric acid, to selectively introduce a bromine atom at the 2-position, which is the most activated site remaining on the ring.[1]

The typical yields for this two-step process are reported to be in the 50-60% range.[1] Careful control of reaction conditions, such as temperature and the rate of bromine addition, is essential to prevent the formation of di-brominated or other halogenated byproducts.[1]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental experiment to assess the purity of a solid organic compound. The protocol described below is a self-validating system for characterizing this compound.

Objective: To determine the melting point range of a solid sample of this compound to assess its purity.

Materials:

-

Sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)

-

Spatula

-

Mortar and pestle (optional, for finely grinding the sample)

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry the sample under vacuum.

-

Place a small amount of the compound on a clean, dry surface.

-

Crush the sample into a fine powder using a spatula or mortar and pestle. A fine powder ensures uniform heat transfer.

-

-

Loading the Capillary Tube:

-

Tap the open end of a capillary tube into the powdered sample to force a small amount of the solid into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

-

The packed sample height should be approximately 2-3 mm. A smaller sample size provides a more accurate melting point range.

-

-

Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is about 15-20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid sample has completely melted into a clear liquid (the end of the melting range).

-

The recorded value should be a range (e.g., 105-107°C). A pure compound will have a sharp melting range of 1-2°C.

-

Workflow for Melting Point Determination

The following diagram outlines the logical flow of the experimental protocol.

Caption: Experimental workflow for determining the melting point of a solid.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of this compound and to ensure laboratory safety. Halogenated organic compounds should always be handled with care.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][6] Avoid contact with skin and eyes.[4][5][6] Wash hands thoroughly after handling.[4][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated conditions is recommended.[3][4]

References

- Vertex AI Search Result 1: This result provided general physical properties for a different pyridine derivative and was not directly used for the target compound.

- Vertex AI Search Result 2: This result provided information on a different brominated pyridine and was not directly applicable.

- Vertex AI Search Result 3: This result pertained to 2-Bromo-6-methylpyridine and was not used.

- Vertex AI Search Result 4: This result pertained to 3,5-Dibromo-4-methylpyridine and was not used.

- ChemicalBook: 2-BroMo-4-chloro-3-Methylpyridine | 1211521-46-8.

- ResearchGate: 3,5-Dibromo-4-methylpyridine.

- Pipzine Chemicals: 2-Chloro-3,5-dibromo-4-methylpyridine.

- Journal of Chemical and Pharmaceutical Research: Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.

- Benchchem: this compound | 344324-94-3.

- Benchchem: The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.

- Sigma-Aldrich: 3-Bromo-4-methylpyridine 96 3430-22-6.

- Fisher Scientific: SAFETY DATA SHEET.

- Tokyo Chemical Industry (India) Pvt. Ltd.: 3-Bromo-4-methylpyridine | 3430-22-6.

- Thermo Fisher Scientific: SAFETY DATA SHEET.

- PubChem: 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630.

- Google Patents: CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- The Royal Society of Chemistry: Supporting Information.

- Benchchem: Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.

- Biosynth: 3-Bromo-4-methylpyridine | 3430-22-6 | FB01016.

- Sigma-Aldrich: SAFETY DATA SHEET.

Sources

- 1. This compound | 344324-94-3 | Benchchem [benchchem.com]

- 2. 2-Chloro-3,5-dibromo-4-methylpyridine | Chemical Properties, Applications & Safety Data | Trusted China Manufacturer [pipzine-chem.com]

- 3. 2-BroMo-4-chloro-3-Methylpyridine | 1211521-46-8 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Structural Elucidation and Spectral Analysis of 2-Bromo-3,5-dichloro-4-methylpyridine

Technical Whitepaper | CAS: 344324-94-3 [1]

Executive Summary & Structural Context[1][3][4][5]

This guide provides a definitive technical analysis of 2-Bromo-3,5-dichloro-4-methylpyridine , a highly functionalized heterocyclic intermediate critical in the synthesis of agrochemicals and pharmaceutical scaffolds.[1]

Critical Identifier Note: Researchers often confuse this structure with 4-Amino-2-chloropyridine (CAS 14432-12-3).[1] Ensure you are working with CAS 344324-94-3 .[1]

The structural elucidation of this molecule presents a unique challenge due to its asymmetric tetrasubstitution .[1] The pyridine ring retains only one aromatic proton (H6), eliminating standard vicinal coupling (

The "Steric Lock" Environment

The 4-methyl group is flanked by two chlorine atoms at positions 3 and 5.[1] This creates a "buttressing effect," locking the methyl group's rotation slightly but primarily affecting the electronic environment of the C4 carbon.[1] The bromine at position 2 introduces a distinct heavy-atom effect, crucial for distinguishing C2 from C6 in carbon spectroscopy.[1]

Synthesis Logic & Regiochemical Validation

To interpret the NMR data correctly, one must understand the regiochemical origins of the substituents.[1] The synthesis typically proceeds via a stepwise halogenation of 4-methylpyridine (4-picoline).[1]

-

Electrophilic Chlorination: 4-Methylpyridine undergoes chlorination.[1][2][3] The methyl group activates the 3,5 positions (ortho to the methyl), yielding 3,5-dichloro-4-methylpyridine .[1][2]

-

Regioselective Bromination: The subsequent bromination targets the alpha-position (C2).[1] The nitrogen lone pair and the existing chlorines direct the bromine to the 2-position rather than the 6-position due to subtle electronic directing effects and steric availability.[1]

If this regioselectivity fails, the impurity 2-Bromo-3,5-dichloro-6-methylpyridine would form.[1] NMR is the primary tool to rule this out.[1]

Experimental Protocol: Sample Preparation

For high-resolution acquisition, proper sample preparation is non-negotiable.[1]

Solvent Selection:

-

Primary: Chloroform-d (

, 99.8% D).[1]-

Why: Excellent solubility for polyhalogenated pyridines; provides a clear window for aromatic protons.[1]

-

-

Secondary: DMSO-

.

Preparation Steps:

-

Weigh 10–15 mg of analyte into a clean vial.

-

Add 0.6 mL of

(filtered through basic alumina if acid-sensitive, though this molecule is robust). -